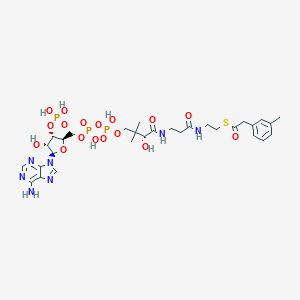![molecular formula C20H34O B039419 (1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol CAS No. 121923-99-7](/img/structure/B39419.png)
(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iocarmsäure, auch bekannt unter dem Handelsnamen Dimer-X, ist eine pharmazeutische Verbindung, die als jodhaltiges Kontrastmittel für die Röntgenbildgebung verwendet wird. Sie wurde hauptsächlich in den 1970er und 1980er Jahren für die Darstellung der Gebärmutter und der Eileiter eingesetzt. Die Verbindung wird in Form ihres Salzes, Meglumin-Iocarmate, angewendet .
Analyse Chemischer Reaktionen
Iocarmsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Reduktion: Reduktionsreaktionen können Iodatome aus den aromatischen Ringen entfernen, wodurch die Struktur und Eigenschaften der Verbindung verändert werden.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Iocarmsäure wurde in der wissenschaftlichen Forschung, insbesondere in den Bereichen:
Chemie: Als Kontrastmittel in der Röntgenbildgebung hilft es, chemische Strukturen und Reaktionen zu visualisieren.
Biologie: Es unterstützt die Darstellung von biologischem Gewebe und liefert detaillierte Einblicke in anatomische Strukturen.
Medizin: Iocarmsäure wird in der diagnostischen Bildgebung zur Erkennung von Anomalien in der Gebärmutter und den Eileitern eingesetzt.
Industrie: Die einzigartigen Eigenschaften der Verbindung machen sie wertvoll für verschiedene industrielle Anwendungen, darunter Materialwissenschaften und Qualitätskontrolle
Wirkmechanismus
Der Wirkmechanismus von Iocarmsäure beruht auf ihrer Fähigkeit, aufgrund des Vorhandenseins von Iodatomen Röntgenstrahlen zu absorbieren. Wenn die Verbindung in den Körper eingebracht wird, verstärkt sie den Kontrast von Röntgenbildern, indem sie die Absorption von Röntgenstrahlen im Zielgewebe erhöht. Dies ermöglicht eine klarere und detailliertere Darstellung anatomischer Strukturen. Zu den beteiligten molekularen Zielen und Wegen gehört die Wechselwirkung von Iodatomen mit Röntgenphotonen, die zu einem verbesserten Bildkontrast führt .
Wirkmechanismus
The mechanism of action of iocarmic acid involves its ability to absorb X-rays due to the presence of iodine atoms. When introduced into the body, the compound enhances the contrast of X-ray images by increasing the absorption of X-rays in the targeted tissues. This allows for clearer and more detailed imaging of anatomical structures. The molecular targets and pathways involved include the interaction of iodine atoms with X-ray photons, leading to enhanced image contrast .
Vergleich Mit ähnlichen Verbindungen
Iocarmsäure ist unter den jodhaltigen Kontrastmitteln aufgrund ihrer spezifischen Struktur und Eigenschaften einzigartig. Ähnliche Verbindungen sind:
Diatrizoat: Ein weiteres jodhaltiges Kontrastmittel, das für die Röntgenbildgebung verwendet wird.
Ioxaglat: Ein niederosmolarer Kontrastmittel, das in verschiedenen diagnostischen Verfahren verwendet wird.
Iodixanol: Ein nicht-ionisches, iso-osmolarer Kontrastmittel, das in der radiographischen Bildgebung eingesetzt wird.
Im Vergleich zu diesen Verbindungen bietet Iocarmsäure spezifische Vorteile hinsichtlich der Bildschärfe und der Reduzierung von Nebenwirkungen, was sie zu einer bevorzugten Wahl für bestimmte diagnostische Anwendungen macht.
Vorbereitungsmethoden
Die Synthese von Iocarmsäure beinhaltet die Iodierung bestimmter aromatischer Verbindungen. Die detaillierten Synthesewege und Reaktionsbedingungen sind im öffentlichen Bereich nicht leicht verfügbar. Es ist bekannt, dass die Verbindung durch Einführung von Iodatomen in die aromatischen Ringe der Vorläufermoleküle hergestellt wird. Industrielle Produktionsverfahren umfassen wahrscheinlich großtechnische Iodierungsreaktionen unter kontrollierten Bedingungen, um die Reinheit und Wirksamkeit des Endprodukts sicherzustellen .
Eigenschaften
CAS-Nummer |
121923-99-7 |
|---|---|
Molekularformel |
C20H34O |
Molekulargewicht |
290.5 g/mol |
IUPAC-Name |
(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C20H34O/c1-14(2)7-6-8-16(4)17-11-12-20(5,21)19-10-9-15(3)13-18(17)19/h7,13,16-19,21H,6,8-12H2,1-5H3/t16-,17+,18+,19-,20-/m1/s1 |
InChI-Schlüssel |
MEDDLWWQEUETQK-LCWAXJCOSA-N |
SMILES |
CC1=CC2C(CCC(C2CC1)(C)O)C(C)CCC=C(C)C |
Isomerische SMILES |
CC1=C[C@H]2[C@@H](CC[C@@]([C@@H]2CC1)(C)O)[C@H](C)CCC=C(C)C |
Kanonische SMILES |
CC1=CC2C(CCC(C2CC1)(C)O)C(C)CCC=C(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(2S)-1-methylsulfanyl-3-oxopropan-2-yl]carbamate](/img/structure/B39337.png)


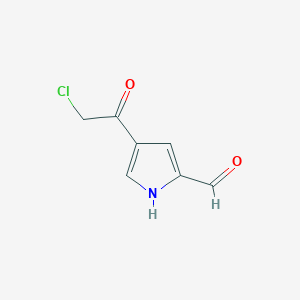


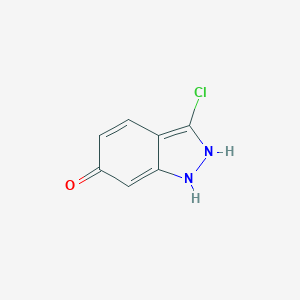

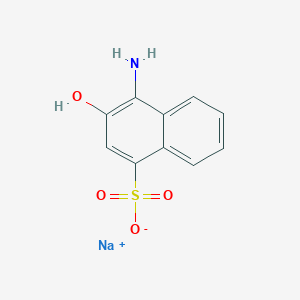
![3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B39366.png)
![4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine](/img/structure/B39368.png)
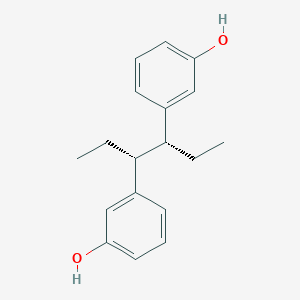
![Methyl 3-[8-[1-[1-[8,12-bis(3-methoxy-3-oxopropyl)-3,7,13,18-tetramethyl-21,24-dihydroporphyrin-2-yl]ethoxy]ethyl]-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B39371.png)
